![molecular formula C18H18N2OS B3733451 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B3733451.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide
Overview
Description
Benzothiazole is a heterocyclic compound, which is widely used in research due to its chemical stability and diverse biological activities . It’s often used as a core structure in the synthesis of various pharmaceuticals .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The specific synthesis pathway for “N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These techniques can provide detailed information about the molecular structure and intermolecular interactions of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be influenced by the specific substituents on the benzothiazole ring . For example, different substituents can affect the compound’s luminescence properties .Mechanism of Action
The mechanism of action of benzothiazole derivatives can vary widely, depending on the specific derivative and its biological target . Some benzothiazole derivatives have been studied for their antitubercular activity, with the mechanism of action often involving inhibition of a specific enzyme or protein in the tuberculosis bacterium .
Future Directions
Benzothiazole derivatives continue to be a focus of research due to their diverse biological activities and potential applications in pharmaceuticals . Future research may focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of benzothiazole derivatives for specific applications.
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12(2)11-17(21)19-14-9-7-13(8-10-14)18-20-15-5-3-4-6-16(15)22-18/h3-10,12H,11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIKSMXQHFGQFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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